molecular formula C11H15ClN2O2 B1603745 tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate CAS No. 1060801-25-3

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

Cat. No.: B1603745
CAS No.: 1060801-25-3
M. Wt: 242.7 g/mol
InChI Key: LXYVNUSGHHMEDG-UHFFFAOYSA-N
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Description

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: is an organic compound with the molecular formula C11H15ClN2O2 . It is a derivative of pyridine, featuring a chloromethyl group at the 6-position and a tert-butyl carbamate group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate typically involves the reaction of 6-chloromethylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out in a solvent like tetrahydrofuran under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Amines derived from the reduction of the carbamate group.

Scientific Research Applications

Chemistry: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, depending on its application. In drug development, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent bonding with target molecules, while the carbamate group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • tert-Butyl (6-chloropyridin-2-yl)carbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl carbamate

Uniqueness: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is unique due to the presence of both a chloromethyl group and a tert-butyl carbamate group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for a wide range of chemical transformations. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYVNUSGHHMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618773
Record name tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-25-3
Record name tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.43 g (10 millimoles) of 2-amino-6-chloromethylpyridine, toluene (30 mL), 10 mL of t-butyl alcohol and 1.48 g (5 millimoles) of triphosgene were added to a reaction system followed by refluxing for 1 hour. Water and 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with ethyl acetate. The organic phases were combined and mixed. A portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-chloromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester was not formed at all. 1,3-bis-(6-chloromethyl-pyridin-2-yl)-urea (urea compound) constituted the main product.
Quantity
2.43 g
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reactant
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30 mL
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1.48 g
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reactant
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10 mL
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Synthesis routes and methods II

Procedure details

5.61 g (75.7 millimoles) of t-butanol and 22 mL of ethyl acetate were added to a reaction system followed by blowing in 3.8 g (38.4 millimoles) of phosgene. A mixed solution containing 1.95 g (13.7 millimoles) of 2-amino-6-chloromethylpyridine, 4.86 g (37.6 millimoles) of N,N-diisopropylethylamine and 19 mL of ethyl acetate were dropped into this solution over the course of 1 hour while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 1 hour. Next, water and 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with ethyl acetate. The organic phases were combined and mixed. A portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-chloromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at yield of 74%. The yield of 1,3-bis-(6-chloromethyl-pyridin-2-yl)-urea (urea compound) was 10%.
Quantity
5.61 g
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reactant
Reaction Step One
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22 mL
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3.8 g
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1.95 g
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reactant
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4.86 g
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19 mL
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Synthesis routes and methods III

Procedure details

To a solution of ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate (456 mg, 1.71 mmol) in anhydrous ethanol (20 ml) was added pulverized CaCl2 (395 mg, 3.42 mmol). The suspension was stirred and cooled to 0° C. and NaBH4 (325 mg, 8.55 mmol) was added slowly. The reaction was stirred at 0° C. for 2 h, quenched with water, and extracted with CHCl3 (×3). The combined organic layer was dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel (30→50% ethyl acetate in hexane) to yield a colorless syrup (308 mg) as a mixture containing tert-butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate as the major component (˜4:1 ratio). To a solution of the above mixture in CH2Cl2 (10 ml) was added pyridine (144 μl, 1.79 mmol) and SOCl2 (120 μl, 1.65 mmol). The reaction was stirred at room temperature for 4 h, quenched with water and saturated Na2CO3, and extracted with CHCl3. The combined organic layer was dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel (10% ethyl acetate in hexane) to yield the title compound as a colorless syrup (208 mg, 50% over 2 steps).
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120 μL
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10 mL
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Yield
50%

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate (456 mg, 1.71 mmol) in anhydrous ethanol (20 ml) was added pulverized CaCl2 (395 mg, 3.42 mmol). The suspension was stirred and cooled to 0° C. and NaBH4 (325 mg, 8.55 mmol) was added slowly. The reaction was stirred at 0° C. for 2 h, quenched with water, and extracted with CHCl3 (×3). The combined organic layer was dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel (30→50% ethyl acetate in hexane) to yield a colorless syrup (308 mg) as a mixture containing tert-butyl[6-(hydroxymethyl)pyridin-2-yl]carbamate as the major component (˜4:1 ratio). To a solution of the above mixture in CH2Cl2 (10 ml) was added pyridine (144 μl, 1.79 mmol) and SOCl2 (120 μl, 1.65 mmol). The reaction was stirred at room temperature for 4 h, quenched with water and saturated Na2CO3, and extracted with CHCl3. The combined organic layer was dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel (10% ethyl acetate in hexane) to yield the title compound as a colorless syrup (208 mg, 50% over 2 steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step Two
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120 μL
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10 mL
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Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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